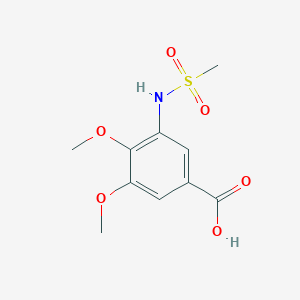

3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Description

Properties

IUPAC Name |

3-(methanesulfonamido)-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO6S/c1-16-8-5-6(10(12)13)4-7(9(8)17-2)11-18(3,14)15/h4-5,11H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWRGYORRNKLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)NS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211853 | |

| Record name | Benzoic acid, 3,4-dimethoxy-5-[(methylsulfonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-93-1 | |

| Record name | Benzoic acid, 3,4-dimethoxy-5-[(methylsulfonyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-dimethoxy-5-[(methylsulfonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. This compound, a substituted benzoic acid derivative, represents a key structural motif of interest to researchers in medicinal chemistry and drug development. The narrative within this document is structured to provide not only procedural steps but also the underlying scientific rationale for key experimental choices. We present a robust, self-validating workflow that begins with the strategic selection of a precursor, details a reliable synthetic protocol, and culminates in a multi-pronged analytical approach to confirm structural integrity and purity. This guide is intended for an audience of researchers, chemists, and drug development professionals who require a practical and scientifically rigorous resource for preparing and validating this important chemical entity.

Introduction and Strategic Rationale

Substituted sulfonamides are a cornerstone pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. The target molecule, 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, combines this critical sulfonamide functionality with a dimethoxybenzoic acid scaffold. This particular arrangement of functional groups makes it a valuable building block for constructing more complex molecules, potentially for screening as kinase inhibitors, antibacterial agents, or other therapeutic candidates.

The synthetic strategy outlined herein is predicated on efficiency, accessibility of starting materials, and chemical logic. The most direct and reliable pathway involves the conversion of a primary amine to a sulfonamide. Therefore, the commercially available precursor, 3-Amino-4,5-dimethoxybenzoic acid[1], was selected as the optimal starting point. The core transformation is the sulfonylation of the aromatic amino group using methanesulfonyl chloride. This reaction is well-established, high-yielding, and proceeds under mild conditions, making it an ideal choice for both small-scale research and larger-scale synthesis campaigns.

Synthetic Pathway and Protocol

The conversion of the primary amino group of the precursor to the target methanesulfonamide is achieved via nucleophilic attack on methanesulfonyl chloride. The reaction requires a non-nucleophilic base to quench the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation and preventing protonation of the starting amine.

Synthesis Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

3-Amino-4,5-dimethoxybenzoic acid (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Anhydrous Pyridine (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

2M Hydrochloric Acid

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-Amino-4,5-dimethoxybenzoic acid (1.0 eq). Dissolve the solid in anhydrous DCM.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine (3.0 eq) to the cooled solution and stir for 10 minutes. The pyridine acts as both a solvent and an acid scavenger.

-

Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The use of a slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, cool the mixture again to 0 °C and slowly add 2M HCl to quench the reaction and neutralize excess pyridine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2x), deionized water (1x), and brine (1x).

-

Dry the separated organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a pure solid.

-

Structural Characterization and Validation

Confirming the identity and purity of the synthesized 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques provides unambiguous proof of structure.

Characterization Workflow

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, a compound of interest in contemporary drug discovery and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established analytical methodologies to present a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for the determination of key physicochemical parameters. We delve into solubility, melting point, and acidity constant (pKa), alongside detailed spectroscopic analysis through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, a plausible synthetic route is proposed, providing a holistic view for the scientific community. All methodologies are presented with a focus on causality and self-validation, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

3-Methanesulfonamido-4,5-dimethoxybenzoic acid (CAS Number: 1354949-93-1; Molecular Formula: C₁₀H₁₃NO₆S) is an aromatic carboxylic acid derivative featuring a methanesulfonamido and two methoxy substituents on the benzene ring. The interplay of the acidic carboxylic group, the electron-withdrawing sulfonamide moiety, and the electron-donating methoxy groups dictates its chemical behavior and physical properties. Understanding these properties is paramount for its application in medicinal chemistry, where such characteristics influence pharmacokinetics, pharmacodynamics, and formulation development.

Table 1: Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 3-(Methylsulfonamido)-4,5-dimethoxybenzoic acid |

| CAS Number | 1354949-93-1 |

| Molecular Formula | C₁₀H₁₃NO₆S |

| Molecular Weight | 275.28 g/mol |

| Chemical Structure |

Determination of Physicochemical Properties

The following sections outline detailed experimental protocols for the determination of solubility, melting point, and pKa. These protocols are based on established methods for analogous aromatic carboxylic acids and sulfonamides.

Solubility Profile

The solubility of a compound is a critical parameter, influencing its absorption and bioavailability.[1] The presence of both a polar carboxylic acid group and a sulfonamide group, along with the more nonpolar aromatic ring and methoxy groups, suggests a complex solubility profile. A tiered approach to solubility determination is recommended, starting with aqueous media at different pH values and extending to pharmaceutically relevant organic solvents.

This method offers high precision and accuracy for quantifying the concentration of the dissolved compound in a saturated solution.[2]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid into separate vials.

-

Add a defined volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, water, ethanol, DMSO) to each vial.

-

Equilibrate the samples on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of the shake-flask method is considered the 'gold standard' for thermodynamic solubility data.[3]

-

-

Sample Processing:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant. For highly accurate measurements, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be performed, though potential adsorption to the filter should be assessed.[2]

-

-

HPLC Analysis:

-

Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample onto a suitable HPLC system. A reverse-phase C18 column is a common starting point for aromatic acids.[4][5]

-

HPLC Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a predetermined λmax (e.g., 254 nm).

-

-

Quantify the concentration against a pre-established calibration curve of the compound.

-

Caption: Workflow for HPLC-based solubility determination.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range.

The capillary method is a standard and widely accepted technique for accurate melting point determination.[6][7]

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting point.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). This range is the melting point.

-

Acidity Constant (pKa) Determination

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and receptor binding. The carboxylic acid group is the primary acidic center, while the sulfonamide proton is also weakly acidic.

In the absence of experimental data, computational methods can provide a reliable estimate of pKa. Density Functional Theory (DFT) calculations have been shown to correlate well with experimental pKa values for substituted benzoic acids.[4][10][11]

-

Sample Preparation:

-

Accurately weigh a sample of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

The solution should be of a known concentration (e.g., 0.01 M).

-

-

Titration:

-

Use a calibrated pH meter with a suitable electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While experimental spectra are not publicly available, predicted spectra can be generated based on the chemical structure and data from similar compounds.[12][13]

Predicted ¹H NMR Spectral Features:

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region (δ 12-13 ppm).

-

Sulfonamide Proton (-SO₂NH-): A singlet in the region of δ 9-11 ppm.

-

Aromatic Protons: Two singlets in the aromatic region (δ 7-8 ppm), corresponding to the two protons on the benzene ring.

-

Methoxy Protons (-OCH₃): Two singlets around δ 3.8-4.0 ppm, each integrating to 3H.

-

Methanesulfonamido Methyl Protons (-SO₂CH₃): A singlet around δ 3.0-3.3 ppm, integrating to 3H.

Predicted ¹³C NMR Spectral Features:

-

Carboxylic Carbon (-COOH): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbons attached to the methoxy and sulfonamido groups will be significantly shifted.

-

Methoxy Carbons (-OCH₃): Signals around δ 55-62 ppm.

-

Methanesulfonamido Methyl Carbon (-SO₂CH₃): A signal around δ 40-45 ppm.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton.[12]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this type of compound.

Predicted Fragmentation Pattern (ESI-MS):

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 276.28. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 274.28. A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da).[14][15]

Caption: Predicted key fragmentation in positive ion ESI-MS.

Proposed Synthetic Pathway

While a specific synthesis for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is not widely published, a plausible route can be devised from commercially available starting materials based on established organic reactions, such as the N-sulfonylation of an amino group.[16][17]

Caption: A proposed synthetic workflow for the target compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. By leveraging data from analogous structures and outlining robust, validated experimental protocols, this document serves as a valuable resource for researchers. The provided methodologies for determining solubility, melting point, and pKa, along with the detailed approaches to spectroscopic characterization, will enable scientists to thoroughly characterize this molecule and unlock its potential in various scientific endeavors, particularly in the realm of drug discovery and development.

References

-

PubChem. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PubMed. (2011, June 21). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

PubMed Central. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

-

ACS Publications. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

R Discovery. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α -( N -Sulfonyl)amino Amides Derivatives Using Carbamoylsilanes as an Amide Source. Retrieved from [Link]

-

PubMed. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

-

ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

-

ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2025, December 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubMed. (n.d.). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Retrieved from [Link]

-

MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

-

Online Chemistry Lab. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]

-

PubChem. (n.d.). Methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

StudySmarter. (2023, October 25). Physical Properties of Carboxylic Acid: Hydrogen Bonds, Aromatics. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

AIP Publishing. (2013, January 8). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]

-

Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. art.torvergata.it [art.torvergata.it]

- 5. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. thinksrs.com [thinksrs.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chimia.ch [chimia.ch]

- 17. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

Spectroscopic Blueprint of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid: A Predictive Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a compound of interest, possessing a unique constellation of functional groups: a carboxylic acid, two methoxy ethers, and a methanesulfonamide. This arrangement makes it a potentially valuable scaffold in medicinal chemistry, where sulfonamides are a well-established pharmacophore.[1][2]

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to predicting its spectral behavior lies in identifying the distinct chemical environments of its atoms and the characteristic vibrational modes of its functional groups.

Caption: Figure 1. Annotated molecular structure of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] The predicted spectra are based on the distinct electronic environments of each proton and carbon nucleus.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the two methoxy groups, the sulfonamide N-H, the sulfonyl methyl group, and the carboxylic acid O-H.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |

| ~9.5 | Broad Singlet | 1H | -SO₂NH- | The sulfonamide proton is acidic, deshielded by the adjacent sulfonyl group, and often appears as a broad singlet.[3] |

| ~7.4 | Singlet | 1H | Ar-H6 | This proton is ortho to the carboxylic acid group, which is electron-withdrawing, placing it downfield. |

| ~7.2 | Singlet | 1H | Ar-H2 | This proton is ortho to the sulfonamido group. Its precise shift is influenced by the combined effects of all substituents. |

| ~3.9 | Singlet | 3H | C5-OCH₃ | Methoxy protons typically appear as sharp singlets. Their chemical shifts are similar but may be distinguishable. |

| ~3.8 | Singlet | 3H | C4-OCH₃ | Similar environment to the other methoxy group, resulting in a close chemical shift. |

| ~3.0 | Singlet | 3H | -SO₂CH₃ | The methyl group attached to the electron-withdrawing sulfonyl group is deshielded compared to a standard alkyl C-H. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to slow the exchange of acidic protons (like -COOH and -NH), making them more likely to be observed.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and resolution.[4]

-

Data Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an excellent signal-to-noise ratio.

-

To confirm exchangeable protons (-COOH, -NH), a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the signals for these protons should disappear.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments, providing critical information about the carbon skeleton. Based on data from related trimethoxybenzoic and dimethoxybenzoic acids, the following shifts are predicted.[5][6]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~167 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[5] |

| ~152 | C5-OCH₃ | Aromatic carbon attached to an electron-donating methoxy group. |

| ~148 | C4-OCH₃ | Aromatic carbon attached to an electron-donating methoxy group. |

| ~139 | C3-NHSO₂ | Aromatic carbon attached to the nitrogen of the sulfonamide group. |

| ~128 | C1-COOH | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~115 | C6 | Protonated aromatic carbon. |

| ~110 | C2 | Protonated aromatic carbon. |

| ~56 | -OCH₃ | Methoxy carbons are shielded and appear in the 50-60 ppm range.[5] |

| ~40 | -SO₂CH₃ | The methyl carbon of the methanesulfonamide group. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use the same high-field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is indispensable for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. The spectrum of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is expected to be rich with distinct absorption bands.

Table 3: Predicted Major IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid | The characteristic broadness is due to strong intermolecular hydrogen bonding. |

| ~3250 | N-H stretch | Sulfonamide | The N-H stretch of a sulfonamide is typically a sharp to moderately broad peak in this region. |

| ~3000 | C-H stretch | Aromatic | Stretching vibrations of C-H bonds on the benzene ring. |

| ~2950 | C-H stretch | Aliphatic (-OCH₃, -SO₂CH₃) | Stretching vibrations for the methyl groups. |

| ~1700 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption, characteristic of a carbonyl group. |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1340 | S=O stretch (asymmetric) | Sulfonamide | Sulfonamides exhibit two strong S=O stretching bands.[1] |

| ~1250 | C-O stretch | Aryl Ether | Asymmetric stretching of the Ar-O-CH₃ bond. |

| ~1160 | S=O stretch (symmetric) | Sulfonamide | The second of the two characteristic S=O stretching bands.[1] |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

-

-

Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₁₀H₁₃NO₇S

-

Molecular Weight: 291.28 g/mol

-

Predicted Molecular Ion Peak (M⁺•): m/z = 291

Under electron ionization, the molecule is expected to fragment in a predictable manner, providing a structural fingerprint.

Caption: Figure 2. Plausible fragmentation pathway under electron ionization conditions.

Table 4: Predicted Key Mass Fragments

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 291 | [C₁₀H₁₃NO₇S]⁺• | Molecular ion (M⁺•). |

| 260 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 246 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 212 | [M - SO₂CH₃]⁺ | Cleavage of the N-S bond with loss of the methylsulfonyl radical. |

| 196 | [M - NHSO₂CH₃]⁺ | Loss of the entire methanesulfonamido radical. |

| 79 | [SO₂CH₃]⁺ | The methylsulfonyl cation itself. |

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (or a derivatized, more volatile version like the methyl ester) in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of ~100 µg/mL.[4]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The GC will separate the analyte from any impurities.

-

As the analyte elutes from the GC column, it enters the MS ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio, allowing for the identification of the molecular ion and key fragment ions.

Comprehensive Characterization Workflow

The confirmation of a novel molecular structure is not a single experiment but a logical, self-validating workflow. Each piece of spectroscopic data corroborates the others to build an undeniable case for the proposed structure.

Caption: Figure 3. A logical workflow from synthesis to unambiguous structural confirmation.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. The predicted ¹H and ¹³C NMR data provide a clear map of the molecule's carbon-hydrogen framework, while the anticipated IR spectrum confirms the presence of all key functional groups. Finally, the predicted mass spectrum establishes the molecular weight and offers corroborating structural evidence through plausible fragmentation patterns. For any researcher undertaking the synthesis of this compound, the experimental data obtained should closely align with this predictive blueprint, providing a high degree of confidence in the final product's identity and purity.

References

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

-

Synthesis Crystal Structure and Spectral Properties of New Sulfonamides. Semantic Scholar. [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]

-

Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis. ResearchGate. [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

-

Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... ResearchGate. [Link]

-

13C NMR Spectrum (PHY0064709). PhytoBank. [Link]

-

Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Biogeosciences. [Link]

-

Table S1: List of the analysed compounds and their appropriate m/z ratio and mass spectra factor (MSF). * indicate. Biogeosciences. [Link]

-

3-Hydroxy-4,5-dimethoxybenzoic acid. NIST WebBook. [Link]

Sources

A Guide to the Solubility of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid in organic solvents. Recognizing the absence of publicly available experimental solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required for its characterization. It offers a detailed theoretical analysis of the compound's structural attributes and their expected influence on solubility, alongside robust, step-by-step protocols for empirical solubility determination. By synthesizing established principles of physical chemistry with practical laboratory methods, this guide equips researchers with the necessary tools to generate reliable solubility profiles, a critical step in drug development, process chemistry, and formulation science.

Introduction: The Critical Role of Solubility Data

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of pharmaceutical development. It governs critical processes such as synthesis, purification, crystallization, and the formulation of dosage forms. 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, a substituted benzoic acid derivative, presents a unique combination of functional groups that dictate its interactions with different solvent environments.

A thorough investigation of this compound reveals a notable lack of published solubility data. This guide is therefore structured not as a repository of existing data, but as a proactive, methodological resource. It is designed to empower researchers to:

-

Predict the solubility behavior of the target compound based on its molecular structure.

-

Systematically measure its solubility in a range of relevant organic solvents.

-

Interpret the empirical data within a sound theoretical framework.

This document will first delve into the theoretical underpinnings of solubility, focusing on the specific contributions of the methoxy, carboxylic acid, and sulfonamido moieties. Subsequently, it will provide detailed, field-proven experimental protocols for the quantitative determination of solubility.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid offers several clues to its potential solubility behavior.

Analysis of Functional Groups and Their Influence

-

Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF). The acidity of this group (pKa) is a critical factor; in basic solvents, salt formation can dramatically increase solubility.

-

Dimethoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. Their presence on the benzene ring increases the overall polarity of the molecule compared to unsubstituted benzoic acid. These groups will contribute favorably to interactions with polar solvents.

-

Methanesulfonamido Group (-NHSO₂CH₃): This is a key functional group with a significant impact on solubility. The sulfonamide moiety is highly polar and contains a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the sulfonyl oxygens). This group is known to increase aqueous solubility and will strongly favor interactions with polar solvents. The acidity of the sulfonamido proton can also play a role in certain solvent systems.

The Impact of Substituents on Acidity and Solubility

The electronic effects of substituents on the benzene ring influence the acidity of the carboxylic acid group, which in turn affects solubility. Electron-donating groups generally decrease acidity, while electron-withdrawing groups increase it.[1][2]

-

Methoxy groups (-OCH₃) are electron-donating through resonance but electron-withdrawing through induction. Their net effect depends on their position.

-

The methanesulfonamido group is generally considered electron-withdrawing, which would be expected to increase the acidity of the carboxylic acid compared to benzoic acid itself.[3] A lower pKa (stronger acid) can enhance solubility in solvents that can accept a proton.

Based on this analysis, 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is predicted to be a polar molecule with a preference for polar organic solvents. Its solubility is likely to be low in non-polar solvents like alkanes and aromatic hydrocarbons.

Experimental Determination of Solubility

Given the lack of existing data, empirical determination is essential. The following section provides detailed protocols for accurately measuring the solubility of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. The choice of method depends on the required accuracy, throughput, and available equipment.

The Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[4]

-

Preparation: Add an excess amount of solid 3-Methanesulfonamido-4,5-dimethoxybenzoic acid to a series of vials, each containing a known volume of a selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Calculation: Determine the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

The following diagram illustrates the workflow for the shake-flask method coupled with HPLC analysis.

Caption: Workflow for Shake-Flask Solubility Determination.

High-Throughput Screening (HTS) Methods

For rapid screening across a larger number of solvents, kinetic solubility methods can be employed. These methods, often utilizing a DMSO stock solution, are faster but may not represent true equilibrium solubility.[5]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL).

-

Solvent Addition: In a 96-well plate, add the test organic solvents to the wells.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to each well and mix.

-

Precipitation Monitoring: Monitor the wells for the appearance of turbidity or precipitation over a set period (e.g., 2 hours) using a plate reader capable of nephelometry.

-

Data Analysis: The concentration at which precipitation is first observed is considered the kinetic solubility limit.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.

Predicted Physicochemical Properties

While experimental values are pending, computational tools can provide estimates for key properties that influence solubility.

| Property | Predicted Value | Significance |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Indicates acidity; a lower pKa suggests higher solubility in basic solvents. |

| logP | ~1.5 - 2.5 | Represents lipophilicity; a lower logP suggests better solubility in polar solvents. |

| Melting Point | > 180 °C | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy. |

Note: These values are estimations based on the structure and data from similar compounds and should be confirmed experimentally.

Comparative Solubility in Common Organic Solvents (Hypothetical Data)

The table below provides a template for presenting experimentally determined solubility data. The values are hypothetical and serve as an illustrative example.

| Solvent | Solvent Polarity | H-Bonding | Solubility at 25°C (mg/mL) |

| Methanol | Polar Protic | Donor/Acceptor | High |

| Ethanol | Polar Protic | Donor/Acceptor | High |

| Acetone | Polar Aprotic | Acceptor | Moderate |

| Ethyl Acetate | Polar Aprotic | Acceptor | Moderate-Low |

| Acetonitrile | Polar Aprotic | Acceptor | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | Very High |

| Toluene | Non-polar | None | Very Low |

| Hexane | Non-polar | None | Insoluble |

This structured presentation allows for rapid assessment of the compound's solubility profile and aids in solvent selection for various applications. The relationship between solvent properties and solubility is visualized below.

Caption: Relationship between Solute Polarity and Solvent Type.

Conclusion

This guide provides the essential theoretical and practical framework for characterizing the organic solvent solubility of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid. By understanding the contributions of its distinct functional groups and applying rigorous experimental methodologies like the shake-flask method, researchers can generate the critical data needed to advance their development programs. The protocols and principles outlined herein are designed to be robust and adaptable, ensuring the generation of high-quality, reliable solubility profiles that will inform and accelerate the journey from discovery to application.

References

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

R Discovery. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Available at: [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Available at: [Link]

-

Filo. (2025). Effect of substituents on acidity of benzoic acids. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

-

Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Available at: [Link]

-

PMC - NIH. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available at: [Link]

-

Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Available at: [Link]

Sources

The Strategic Utility of 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a highly functionalized aromatic scaffold that has emerged as a valuable intermediate. Its unique arrangement of a carboxylic acid, a sulfonamide, and two electron-donating methoxy groups provides a versatile platform for a variety of chemical transformations. This guide delves into the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development. Its structural framework is particularly relevant in the synthesis of pharmaceutically active compounds, where precise control over functional group manipulation is critical.[1]

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The characteristics of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid are summarized below.

| Property | Value |

| CAS Number | 1354949-93-1, 1483260-21-4[2] |

| Molecular Formula | C10H13NO6S[2] |

| Molecular Weight | 275.28 g/mol |

| IUPAC Name | 3-Methanesulfonamido-4,5-dimethoxybenzoic acid[2] |

| Appearance | Typically an off-white to white solid |

| Solubility | Soluble in many polar organic solvents like DMF, DMSO; limited solubility in water |

Note: Spectroscopic data such as NMR (¹H, ¹³C), IR, and Mass Spectrometry are critical for identity confirmation and should be obtained for each batch. Commercial suppliers often provide a Certificate of Analysis (CoA) with this information.[3]

Synthesis of the Building Block

The preparation of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid typically starts from a more readily available substituted benzoic acid, such as 3,4-dimethoxybenzoic acid or 3-hydroxy-4,5-dimethoxybenzoic acid.[4][5] The synthesis involves a sequence of standard aromatic transformations. A representative synthetic route is outlined below:

Caption: A common synthetic route to the target building block.

This multi-step process leverages fundamental organic reactions. The initial nitration introduces a nitro group, which is then reduced to an amine. The resulting amino group is subsequently acylated with methanesulfonyl chloride (MsCl) to form the desired sulfonamide. Each step requires careful optimization of reaction conditions to ensure high yield and purity.

Reactivity and Strategic Applications

The synthetic utility of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid stems from the differential reactivity of its functional groups. The carboxylic acid is the primary site for elaboration, most commonly through amide bond formation.

Amide Bond Formation: The Cornerstone of its Utility

The carboxylic acid moiety is readily activated for coupling with a wide range of primary and secondary amines. This transformation is one of the most frequently used reactions in medicinal chemistry.[6] The choice of coupling reagent is critical and depends on the substrate's complexity, scale, and the need to avoid side reactions like epimerization.

Commonly employed coupling reagents include:

-

Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) to improve efficiency and suppress side reactions.[6]

-

Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are highly efficient and are staples in both solution-phase and solid-phase synthesis.[7]

-

Phosphonium Salts: BOP and PyBOP are also effective activators for amide bond formation.

The general mechanism involves the activation of the carboxylic acid to form a reactive intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by the amine.[8]

Caption: General workflow for amide bond formation.

Case Study: Intermediate in the Synthesis of Tamsulosin

A prominent application of a structurally related building block is in the synthesis of Tamsulosin, an α1a-selective alpha blocker used to treat benign prostatic hyperplasia (BPH).[9] While Tamsulosin itself features a benzenesulfonamide rather than a benzoic acid, the synthetic strategies for coupling key fragments are highly relevant. The core chemistry often involves the formation of an amide or a direct amine linkage to a sulfonamide-containing aromatic ring.

For instance, the synthesis of Tamsulosin involves coupling an amine, (R)-5-(2-aminopropyl)-2-methoxy-benzenesulfonamide, with an ethoxyphenoxy ethyl derivative.[10][11] This key step highlights the importance of sulfonamide-containing aromatic building blocks in constructing complex pharmaceutical agents. The reaction is typically an N-alkylation performed in the presence of a base.[11]

Representative Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general, robust method for coupling 3-Methanesulfonamido-4,5-dimethoxybenzoic acid with a generic primary amine.

Materials:

-

3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

HATU (1.2 eq)[7]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[7]

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methanesulfonamido-4,5-dimethoxybenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Add the primary amine (1.1 eq) to the solution, followed by HATU (1.2 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The causality for this slow addition is to control the exotherm and maintain a neutral pH, which is crucial for preventing the degradation of the coupling reagent and minimizing side reactions.[7]

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress should be monitored by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This aqueous workup serves to remove unreacted starting materials, the DIPEA salt, and water-soluble byproducts.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Self-Validation: The purity and identity of the final product must be confirmed by HPLC, LC-MS, and NMR spectroscopy to validate the success of the protocol.

Conclusion and Future Outlook

3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a potent and versatile building block for organic synthesis. Its well-defined reactive handles, particularly the carboxylic acid, allow for reliable and high-yielding coupling reactions to build molecular complexity. Its application is especially pronounced in the field of drug discovery, where the sulfonamide and dimethoxy-substituted phenyl ring can serve as a key pharmacophore or a scaffold for further diversification. As the demand for novel, structurally complex small molecules continues to grow, the strategic deployment of such pre-functionalized, high-value building blocks will remain a cornerstone of efficient and innovative chemical synthesis.

References

- US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof.

-

EP1734036A1 - Process for preparation of tamsulosin and its derivatives. EPO Patent. [Link]

- US20090234154A1 - Process for the preparation of tamsulosin and intermediates thereof.

- WO2004087623A2 - An improved process for the preparation of (R)(-) tamsulosin hydrochloride.

-

WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride. WIPO Patentscope. [Link]

-

Chemspace - 3-methanesulfonamido-4,5-dimethoxybenzoic acid. Chemspace Database. [Link]

-

Valeur, E., & Bradley, M. - Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

HepatoChem - Amide coupling reaction in medicinal chemistry. HepatoChem Website. [Link]

-

Dunetz, J. R., et al. - Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

-

ResearchGate - Amide Bond Formation and Peptide Coupling. ResearchGate Publication. [Link]

-

Patil, S. A., et al. - A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Der Pharma Chemica. [Link]

- US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.

-

Cheméo - Chemical Properties of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1). Cheméo Database. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-methanesulfonamido-4,5-dimethoxybenzoic acid - C10H13NO6S | CSSB00000760083 [chem-space.com]

- 3. 1354949-93-1|3-Methanesulfonamido-4,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. hepatochem.com [hepatochem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. patentscope.wipo.int [patentscope.wipo.int]

- 10. Process for preparation of tamsulosin and its derivatives - Patent 1734036 [data.epo.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Medicinal Chemist's Guide to 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid: A Scaffold for Novel Therapeutic Agents

Executive Summary: 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is a unique chemical entity that, while not extensively documented in current literature, presents a compelling scaffold for medicinal chemistry exploration. This guide deconstructs the molecule into its core pharmacophoric components—the benzoic acid backbone, the dimethoxy-substituted aromatic ring, and the methanesulfonamido group. By analyzing structure-activity relationships (SAR) of analogous compounds, we project its potential applications in oncology, infectious diseases, and inflammatory conditions. This document serves as a technical roadmap for researchers, providing not only a theoretical framework for the compound's potential but also actionable synthetic and biological evaluation protocols to guide its development from a chemical curiosity into a potential therapeutic lead.

Molecular Profile and Synthetic Accessibility

The foundational step in evaluating any new chemical entity is to understand its structure and develop a reliable synthetic route. The title compound, 3-Methanesulfonamido-4,5-dimethoxybenzoic acid, possesses a decorated benzene ring that offers multiple points for interaction with biological targets.

Chemical Structure:

-

IUPAC Name: 3-(Methylsulfonamido)-4,5-dimethoxybenzoic acid

-

Molecular Formula: C₁₀H₁₃NO₆S

-

Molecular Weight: 275.28 g/mol

-

Key Features:

-

An acidic carboxylic acid group, capable of forming salt bridges and hydrogen bonds.

-

Two electron-donating methoxy groups, which increase electron density on the ring and influence lipophilicity and metabolic stability.

-

A methanesulfonamido group, a potent hydrogen bond donor and acceptor, which is a common feature in many successful drugs.

-

Proposed Retrosynthetic Strategy

A plausible and efficient synthesis can be devised starting from commercially available 3-hydroxy-4-methoxybenzoic acid. This multi-step synthesis involves standard, well-established organic transformations, ensuring high accessibility for research laboratories.

Caption: Proposed synthetic route for 3-Methanesulfonamido-4,5-dimethoxybenzoic acid.

This proposed pathway leverages robust and scalable reactions, making the compound readily available for biological screening and further derivatization. The intermediates themselves, such as 2-amino-4,5-dimethoxybenzoic acid derivatives, are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.

Deconstruction of the Pharmacophore: Rationale for Bioactivity

The therapeutic potential of this molecule can be inferred by examining the known biological activities of its constituent functional groups.

| Structural Component | Associated Biological Activities | Rationale and Supporting Evidence |

| Benzoic Acid Core | Anti-inflammatory, Analgesic, Antimicrobial | Serves as a versatile scaffold and precursor for numerous active pharmaceutical ingredients (APIs), including NSAIDs and cardiovascular drugs[1][2]. Its carboxylic acid group is a key interaction point. |

| Dimethoxy Phenyl Ring | Anticancer, Antimicrobial, Efflux Pump Inhibition | Methoxy groups are crucial in many natural products and synthetic drugs. The 3,4,5-trimethoxy substitution pattern is a well-known feature in potent anticancer agents (e.g., combretastatin) and efflux pump inhibitors, suggesting the dimethoxy arrangement could confer similar properties[3][4][5]. |

| Methanesulfonamido Group | Anticancer, Kinase Inhibition, Antimicrobial | The sulfonamide moiety is a classic pharmacophore. It is present in a wide range of drugs, acting as a transition-state mimic or a hydrogen-bonding anchor. Its derivatives are known to inhibit key enzymes in cancer progression, such as VEGFR-2 and BRD4[6][7]. |

This unique combination of a proven scaffold (benzoic acid), bio-relevant substituents (dimethoxy groups), and a powerful pharmacophore (sulfonamide) suggests that 3-Methanesulfonamido-4,5-dimethoxybenzoic acid is pre-organized for biological activity, particularly in oncology.

Predicted Therapeutic Applications and Target Classes

Based on the pharmacophoric analysis, we can hypothesize several high-priority therapeutic areas for investigation.

Anticancer Activity

The convergence of the sulfonamide and methoxy-phenyl motifs strongly points toward anticancer potential. Many successful kinase inhibitors and epigenetic modulators incorporate these features.

-

Potential Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis. Sulfonamide-based compounds have shown significant promise as VEGFR-2 inhibitors[6].

-

BRD4 (Bromodomain-containing protein 4): As an epigenetic "reader," BRD4 is a key regulator of oncogenes like c-Myc. Sulfonamide derivatives have been successfully designed as potent BRD4 inhibitors for treating acute myeloid leukemia[7].

-

Caption: Simplified VEGFR-2 signaling pathway and the proposed point of inhibition.

Antimicrobial and Efflux Pump Inhibition

Bacterial resistance to antibiotics is a growing crisis. Efflux pumps are a major mechanism by which bacteria expel therapeutic agents. Structurally related trimethoxybenzoic acid derivatives have demonstrated the ability to inhibit these pumps, thereby restoring the efficacy of existing antibiotics[3]. The structural similarity of our target compound makes this a promising avenue for exploration.

A Roadmap for Future Research: Experimental Protocols

To translate theoretical potential into empirical data, a structured experimental workflow is essential. The following protocols provide a self-validating system for initial screening and validation.

Sources

- 1. Buy 3-Methoxy-4-methylsulfonyl-benzoic acid (EVT-8526288) [evitachem.com]

- 2. srinichem.com [srinichem.com]

- 3. mdpi.com [mdpi.com]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 3-Methanesulfonamido-4,5-dimethoxybenzoic Acid Derivatives

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzoic acid framework stands as a cornerstone for the development of novel therapeutics. Its derivatives have found applications across a multitude of disease areas, from oncology to inflammatory conditions.[1][2] The strategic functionalization of the phenyl ring allows for the fine-tuning of physicochemical properties and biological activity, leading to the identification of potent and selective drug candidates. This guide focuses on a particularly promising, yet underexplored, class of compounds: 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives.

The methanesulfonamide group is a critical pharmacophore, prized for its ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature.[3] These characteristics make it a versatile functional group in the design of enzyme inhibitors and receptor modulators. When combined with the 4,5-dimethoxy substitution pattern on the benzoic acid core, a unique electronic and steric environment is created, offering new avenues for therapeutic intervention. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of these novel derivatives, aimed at researchers and professionals in the field of drug discovery and development.

Synthetic Pathways: From Precursor to Final Compound

The synthesis of 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives hinges on a reliable and efficient route to the key intermediate, 3-amino-4,5-dimethoxybenzoic acid. This precursor provides the necessary amino group for the subsequent introduction of the methanesulfonamide moiety.

Synthesis of the Key Precursor: 3-Amino-4,5-dimethoxybenzoic acid

A common and effective method for the preparation of 3-amino-4,5-dimethoxybenzoic acid begins with the nitration of 4,5-dimethoxybenzoic acid, followed by reduction of the nitro group.

Caption: Synthetic route to the key precursor, 3-amino-4,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of 3-Amino-4,5-dimethoxybenzoic acid

-

Nitration: To a cooled (0-5 °C) solution of 4,5-dimethoxybenzoic acid in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated 3-nitro-4,5-dimethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

-

Reduction: The dried 3-nitro-4,5-dimethoxybenzoic acid is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or iron powder in the presence of hydrochloric acid, is then introduced. The reaction is stirred at room temperature or with gentle heating until the reduction is complete. After filtration to remove the catalyst (if applicable), the solvent is evaporated, and the resulting 3-amino-4,5-dimethoxybenzoic acid is purified by recrystallization.

Methanesulfonylation: Installation of the Key Pharmacophore

With the 3-amino-4,5-dimethoxybenzoic acid precursor in hand, the crucial methanesulfonamide group can be introduced via reaction with methanesulfonyl chloride.

Caption: Final synthetic step to yield 3-methanesulfonamido-4,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of 3-Methanesulfonamido-4,5-dimethoxybenzoic acid

-

Reaction Setup: 3-Amino-4,5-dimethoxybenzoic acid is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine, under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to act as an acid scavenger.

-

Addition of Methanesulfonyl Chloride: The reaction mixture is cooled in an ice bath (0-5 °C). Methanesulfonyl chloride is then added dropwise to the stirred solution.

-

Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched by the addition of water or a dilute acid solution (e.g., 1M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-methanesulfonamido-4,5-dimethoxybenzoic acid.

Biological Evaluation and Therapeutic Potential

While specific biological data for 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives are emerging, the broader class of sulfonamido-benzoic acids has shown significant promise in several therapeutic areas.[4] The unique combination of the methanesulfonamide and dimethoxybenzoic acid moieties suggests potential for activity in oncology, inflammation, and infectious diseases.

Potential as Anti-inflammatory Agents

A significant area of research for methanesulfonamide derivatives has been in the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation with fewer gastrointestinal side effects than traditional NSAIDs.[3] The methanesulfonamido group can act as a key pharmacophore in this context. Furthermore, recent studies have identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a target implicated in inflammatory diseases like acute lung injury.[4]

| Potential Target | Therapeutic Indication | Rationale based on Analogous Compounds |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | The methanesulfonamide moiety is a known pharmacophore in selective COX-2 inhibitors.[3] |

| P2Y14 Receptor | Acute Lung Injury, Inflammation | 3-Sulfonamido benzoic acid derivatives have shown potent antagonism of this receptor.[4] |

Anticancer and Cytotoxic Potential

The sulfonamide group is a well-established pharmacophore in oncology, present in several approved anticancer drugs.[3] Methanesulfonamide derivatives have been designed to target various proteins and signaling pathways involved in cancer progression, including carbonic anhydrases (CAs), which are often overexpressed in hypoxic tumors, and receptor tyrosine kinases (RTKs).[3][5]

| Potential Target | Therapeutic Indication | Rationale based on Analogous Compounds |

| Carbonic Anhydrase IX (CAIX) | Solid Tumors (e.g., glioblastoma) | Sulfonamides are a known class of CAIX inhibitors.[3] |

| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Various Cancers | The benzenesulfonamide scaffold is found in kinase inhibitors.[5] |

| Anti-apoptotic Proteins (e.g., Mcl-1, Bfl-1) | Lymphoma, other cancers | Substituted benzoic acid scaffolds have been developed as dual inhibitors of these proteins.[6] |

Antimicrobial Activity

The history of sulfonamides is deeply rooted in their antibacterial properties. They function as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] This selective targeting of a microbial pathway makes sulfonamides effective antimicrobial agents. Derivatives of aminobenzoic acids have also shown promising antibacterial and antifungal activities.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the potential anticancer activity of these novel derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., a panel of cell lines representing different tumor types) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition and Incubation: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Structure-Activity Relationships (SAR): Guiding Future Drug Design

Understanding the structure-activity relationships of 3-methanesulfonamido-4,5-dimethoxybenzoic acid derivatives is crucial for optimizing their biological activity and drug-like properties. While specific SAR studies on this exact scaffold are limited, valuable insights can be drawn from related compound series.

Caption: Key areas for SAR exploration on the 3-methanesulfonamido-4,5-dimethoxybenzoic acid scaffold.

-

The Sulfonamide Moiety: The nature of the substituent on the sulfonamide nitrogen can significantly impact activity. For instance, in some series of sulfonamide-based inhibitors, small alkyl groups are well-tolerated, while larger or more complex substitutions can lead to a loss of potency.[9]

-